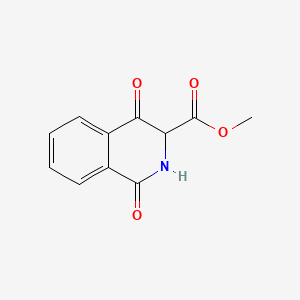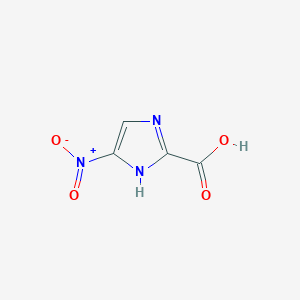
Monoglyceride citrate
Overview
Description
Monoglyceride citrate is a compound formed by the esterification of glyceryl monooleate with citric acid. It is a mixture of glyceryl monooleate and its citric acid monoester. This compound is known for its use as a synergist and solubilizer for antioxidants and flavors. It appears as a soft, white to ivory-colored, waxy solid with a lard-like consistency and a bland odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoglyceride citrate is synthesized by reacting glyceryl monooleate with citric acid under controlled conditions. The reaction involves the esterification of the hydroxyl groups of glyceryl monooleate with the carboxyl groups of citric acid. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves a batch or continuous process. The batch process is suitable for a wide range of products and smaller batch sizes, while the continuous process is ideal for large-scale production with a narrow product range. The reactor design is critical for producing high-quality emulsifiers .
Chemical Reactions Analysis
Types of Reactions: Monoglyceride citrate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with acids.
Hydrolysis: Breaking down into glycerol and citric acid in the presence of water.
Oxidation: Reacting with oxidizing agents to form oxidized products.
Common Reagents and Conditions:
Esterification: Requires acids and catalysts.
Hydrolysis: Requires water and acidic or basic conditions.
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Major Products Formed:
Esterification: Esters of glyceryl monooleate and citric acid.
Hydrolysis: Glycerol and citric acid.
Oxidation: Oxidized derivatives of glyceryl monooleate and citric acid
Scientific Research Applications
Monoglyceride citrate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Widely used in the food industry as an emulsifier, stabilizer, and preservative. .
Mechanism of Action
Monoglyceride citrate exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This interaction helps stabilize emulsions by forming a protective layer around oil droplets, preventing coalescence. In biological systems, it may interact with cellular membranes and proteins, influencing various cellular processes .
Comparison with Similar Compounds
Monoglycerides: Compounds with one fatty acid linked to glycerol.
Diglycerides: Compounds with two fatty acids linked to glycerol.
Triglycerides: Compounds with three fatty acids linked to glycerol.
Comparison: Monoglyceride citrate is unique due to its combination of glyceryl monooleate and citric acid, which imparts both emulsifying and stabilizing properties. Unlike simple monoglycerides, it has enhanced solubilizing capabilities due to the presence of citric acid. Compared to diglycerides and triglycerides, this compound offers better emulsification and stabilization properties, making it more effective in various applications .
Properties
IUPAC Name |
2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQENOYXMFIFHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)CC(CC(=O)O)(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865812 | |
| Record name | 2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36291-32-4, 109350-12-1 | |
| Record name | Glyceryl monocitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036291324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Monoglyceride citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109350121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-MONOGLYCERIDE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXW8132HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monoglyceride citrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


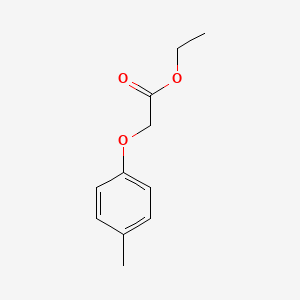
![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)

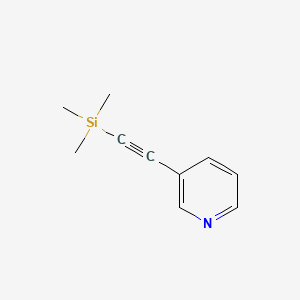
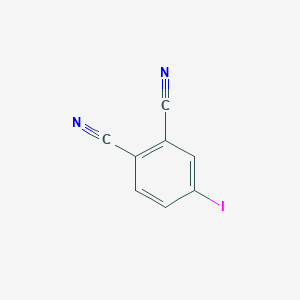


![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
